molecular formula C21H22N4O5S B2506548 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 501352-04-1

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2506548
CAS RN: 501352-04-1
M. Wt: 442.49
InChI Key: HQEHLRHLADSOLQ-UHFFFAOYSA-N
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Description

The compound "N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide" belongs to a class of 1,3,4-oxadiazole bearing compounds, which have garnered significant interest due to their diverse biological activities. These compounds have been the subject of various studies aiming to synthesize and analyze their structures and evaluate their potential biological effects, such as enzyme inhibition and antibacterial properties .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves a multi-step process. Starting materials such as organic acids are converted into esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with a sulfonyl piperidine derivative in the presence of a solvent like N,N-dimethylformamide (DMF) and a base such as sodium hydride . Another approach involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with substituted bromoacetamides to produce N-substituted derivatives .

Molecular Structure Analysis

The structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using modern spectroscopic techniques, including 1H-NMR, IR, and mass spectrometry. Crystal structure studies, including single-crystal X-ray diffraction, have been conducted on similar compounds to confirm their molecular structure. Computational methods such as density functional theory (DFT) calculations help in understanding the reactive sites and the electrophilic and nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole compounds can be explored through various reactions. For instance, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride in methanol solution has been studied, leading to the formation of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, with the structure confirmed by X-ray analysis . These reactions are often complex and can yield unexpected products, which are then analyzed to understand the underlying mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The crystallization of these compounds in the monoclinic crystal system and the adoption of a chair conformation by the piperazine ring are notable features. Intermolecular hydrogen bonds such as C—H…O contribute to the crystal packing. Hirshfeld surface analysis provides insights into the nature of intermolecular contacts, with H…H interactions being a major contributor .

Biological Evaluation and Case Studies

The synthesized 1,3,4-oxadiazole derivatives have been evaluated for biological activities such as enzyme inhibition, where they have been screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies have been conducted to assess the binding affinity and orientation of these compounds in the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization . Additionally, these compounds have been tested for antibacterial activity against both Gram-negative and Gram-positive bacteria, showing a range of activities from moderate to significant . In vivo studies have also been conducted to evaluate the anticonvulsant activity of similar derivatives, with some compounds demonstrating potent effects without neurotoxicity at high doses . These case studies highlight the potential therapeutic applications of 1,3,4-oxadiazole derivatives.

Scientific Research Applications

Crystal Structure and Computational Studies

  • Crystal structure studies and Hirshfeld surface analysis alongside Density Functional Theory (DFT) calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have revealed insights into their electrophilic and nucleophilic reactive sites. These studies contribute to understanding the molecular interactions and stability of such compounds, which is crucial for their potential application in drug design and material science (Kumara et al., 2017).

Synthetic Methodology and Antimicrobial Activity

  • The synthesis and spectral analysis of N-substituted derivatives of similar compounds have been carried out, demonstrating moderate to significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Khalid et al., 2016).

Antioxidant Activity

  • Research into the antioxidant activity of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives indicates that these compounds can scavenge free radicals, suggesting their use in preventing oxidative stress-related diseases (Mallesha et al., 2014).

Anticancer Agents Development

  • Sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising results as anticancer agents. These studies highlight the potential of such compounds in developing new therapies for cancer (Rehman et al., 2018).

Enzyme Inhibitory Activities

  • New compounds bearing bis-1,3,4-oxadiazole rings have been synthesized and evaluated for their effects on transferase enzymes, which play a crucial role in cellular metabolism. The modulation of these enzyme activities by the compounds suggests their potential therapeutic applications (Tomi et al., 2010).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-29-18-8-4-3-7-17(18)20-23-24-21(30-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEHLRHLADSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

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